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Compound of Interest

Compound Name:
cis-2-Methyltetrahydropyran-4-

amine HCl

Cat. No.: B14881479

Get Quote

Executive Summary & Scaffold Analysis
cis-2-Methyltetrahydropyran-4-amine HCl (CAS: 827046-87-7 / 2752128-01-9) is a high-

value building block in modern drug discovery.[1][2] It is frequently employed to replace

cyclohexyl or piperidinyl amines to modulate lipophilicity (LogD) and metabolic stability.

Stereochemical Rationale
The "cis" designation implies a 1,3-relationship (relative to the carbon skeleton) where both the

C2-Methyl and C4-Amine groups occupy equatorial positions in the lowest-energy chair

conformer.[1][2]

Thermodynamic Stability: The cis-(e,e) conformer is significantly more stable than the trans-

(a,e) conformer.[1][2]

Design Advantage: This locks the amine vector into a predictable orientation, crucial for

structure-based drug design (SBDD) in kinase and GPCR targets.[2]
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Property Value Implication for Synthesis

Molecular Weight 151.63 g/mol (HCl salt)
Stoichiometry calculations

must account for HCl.[1][2]

Free Base MW 115.17 g/mol
Volatile as a free base; handle

salt until reaction.

Hygroscopicity Moderate to High
Store in desiccator; weigh

quickly.

pKa (Conj. Acid) ~10.5 (Est.)[2]
Requires strong buffering or

excess base in couplings.

Handling & Free-Basing Strategy
The HCl salt is stable but non-nucleophilic.[1][2] For reactions requiring a free amine (e.g.,

SNAr, Nucleophilic Acyl Substitution), you must neutralize the salt.[2]

Protocol A: In-Situ Neutralization (Recommended)
Context: Best for small-scale discovery chemistry (<1 g) to avoid loss of the volatile free amine.

[1][2]

Suspend the amine HCl salt in the reaction solvent (DCM, DMF, or THF).[2]

Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[2]

Stir for 5–10 minutes at room temperature (RT) to ensure complete dissociation before

adding the electrophile.

Protocol B: Bulk Free-Basing (Scale-Up >10 g)
Context: Required when non-basic conditions are strictly necessary or when using acid-

sensitive electrophiles.[1][2]

Dissolve amine HCl in minimal water (10 mL/g).

Cool to 0°C. Add 4M NaOH until pH > 12.
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Extract exhaustively with 2-MeTHF (preferred over DCM for environmental/safety reasons).

[1][2]

Dry organic layer over Na₂SO₄.

Critical: Do not concentrate to dryness under high vacuum, as the free amine is volatile.

Concentrate to a defined volume and use as a solution.

Reaction Protocols
Workflow Visualization: Reaction Decision Tree
The following diagram illustrates the logical flow for selecting the optimal protocol based on

your electrophile.

Start: cis-2-Methyltetrahydropyran-4-amine HCl

Identify Electrophile

Carboxylic Acid
(R-COOH)

Acylation

Halo-Heterocycle
(Ar-Cl/F)

Substitution

Aldehyde/Ketone
(R-CHO)

Alkylation

Protocol 1: HATU Amide Coupling
(High Yield, mild)

Protocol 2: SNAr Displacement
(For Kinase Cores)

Protocol 3: Reductive Amination
(STAB Conditions)

Click to download full resolution via product page

Caption: Decision matrix for selecting synthesis pathways based on electrophile type.

Protocol 1: Amide Coupling (HATU Method)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/ES2719433T3/en
https://patents.google.com/patent/WO2019070827A1/en
https://www.benchchem.com/product/b14881479/docs?utm_src=pdf-body-img#application-note-synthesis-protocols-using-cis-2-methyltetrahydropyran-4-amine-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14881479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application: Attaching the amine to a drug scaffold (e.g., Proline derivative, Benzoic acid).[2]

Mechanism: Activation of carboxylate followed by nucleophilic acyl substitution.

Materials:

Carboxylic Acid substrate (1.0 equiv)[2][3]

cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)[1][2]

HATU (1.2 equiv)[1][2]

DIPEA (3.5 equiv)[1][2]

DMF (anhydrous, 10 mL/mmol)[2]

Step-by-Step:

Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes

at RT. Note: The solution usually turns yellow.

Neutralization: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add the

DIPEA.

Addition: Add the amine/base solution to the activated acid mixture dropwise.

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[2] Dry

over Na₂SO₄.

Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1][2]

Expert Insight: If the reaction is sluggish, switch to 2-MeTHF as solvent and heat to 50°C. DMF

can sometimes retard the reaction due to hydrogen bonding with the amine.[1][2]

Protocol 2: SNAr Reaction (Nucleophilic Aromatic
Substitution)
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Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloropyrimidine or 6-

chloropurine).[1][2] Reference: Adapted from cis-aminopurine synthesis methodologies [1].

Materials:

Heteroaryl Chloride (1.0 equiv)[2]

cis-2-Methyltetrahydropyran-4-amine HCl (1.2 equiv)[1][2]

DIPEA (3.0 equiv) or K₂CO₃ (2.5 equiv)[2]

Solvent: n-Butanol (for thermal) or DMSO (for microwave)[1][2]

Step-by-Step:

Preparation: Charge the Heteroaryl Chloride and Amine HCl salt into a reaction vessel.

Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA.

Thermal Cycle: Heat to 90–110°C for 12–16 hours.

Optimization: If using microwave, heat to 120°C for 30–60 mins in DMSO.

Work-up:

For n-Butanol: Concentrate directly under reduced pressure.

For DMSO: Precipitate by pouring into water, or extract with EtOAc.[2]

Purification: These products often crystallize. Triturate with cold diethyl ether or pentane

before resorting to chromatography.

Critical Control Point: Ensure the stereochemistry is maintained. SNAr conditions are generally

safe, but extreme basicity at >140°C could theoretically risk epimerization if the alpha-proton is

acidic (unlikely here, but good practice to monitor).[2]

Protocol 3: Reductive Amination
Application: Installing alkyl linkers or modifying solubility.
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Materials:

Aldehyde/Ketone (1.0 equiv)[2]

cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)[1][2]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

Acetic Acid (catalytic, 1-2 drops)[1][2]

DCM or DCE (10 mL/mmol)[2]

Step-by-Step:

Imine Formation: Mix Aldehyde, Amine HCl, and DIPEA (1.1 equiv) in DCM. Stir for 30 mins.

Note: Adding DIPEA is crucial here to free the amine for imine formation.

Acidification: Add Acetic Acid (pH should be ~5–6).

Reduction: Add STAB in one portion.

Reaction: Stir at RT overnight (12-16h).

Quench: Quench with sat. NaHCO₃. Stir vigorously for 15 mins until gas evolution ceases.

Extraction: Extract with DCM.

Analytical Data & Validation
When validating the synthesized product, specific NMR signals confirm the cis-stereochemistry.

[1][2]
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Nucleus Signal (Approx.)[2][3][4][5] Interpretation

1H NMR C2-H (Multiplet, ~3.4 ppm)

Axial coupling constants (J ~11

Hz) indicate equatorial Methyl.

[1][2]

1H NMR C4-H (Multiplet, ~2.8 ppm)

Large axial-axial splitting

confirms equatorial Amine.[1]

[2]

13C NMR C2-Me (~21 ppm)
Chemical shift is distinct from

trans-isomer (~18 ppm).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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